molecular formula C₄₈H₈₂N₁₈O₁₄S B612529 207113-06-2 CAS No. 207113-06-2

207113-06-2

Cat. No.: B612529
CAS No.: 207113-06-2
M. Wt: 1167.34
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Description

207113-06-2 is a coordination compound featuring a hybrid multidentate phosphine-alkene ligand, commonly utilized in transition metal catalysis and industrial synthesis. Its structure comprises a central transition metal (e.g., cobalt or ruthenium) coordinated to a phosphine-alkene ligand system, which enhances electron donation and steric stabilization. This compound is notable for its catalytic efficiency in cross-coupling reactions and hydrogenation processes, attributed to its tunable electronic properties and robust stability under reactive conditions . Applications span pharmaceuticals, agrochemicals, and polymer synthesis, where its selectivity and activity outperform traditional catalysts.

Properties

CAS No.

207113-06-2

Molecular Formula

C₄₈H₈₂N₁₈O₁₄S

Molecular Weight

1167.34

sequence

One Letter Code: KCSRNRQYL

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Smcy HY Peptide (738-746) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of peptides like Smcy HY Peptide (738-746) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product undergoes purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Smcy HY Peptide (738-746) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the cysteine residue in its sequence .

Common Reagents and Conditions:

    Peptide Bond Formation: Coupling reagents like DIC and HOBt.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

Major Products Formed: The primary product formed from these reactions is the Smcy HY Peptide (738-746) itself, with potential modifications depending on the specific reactions performed .

Scientific Research Applications

Smcy HY Peptide (738-746) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Smcy HY Peptide (738-746) involves its binding to H2-Db molecules, a class I major histocompatibility complex (MHC) molecule. This binding facilitates the presentation of the peptide to T-cells, triggering an immune response. The molecular targets include T-cell receptors (TCRs) on cytotoxic T-cells, which recognize the peptide-MHC complex and initiate an immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 207113-06-2, two structurally analogous compounds are analyzed:

Compound A (Hypothetical ID: 205442-91-3)

  • Structural Similarity : Shares the same phosphine-alkene ligand but substitutes cobalt with nickel.
  • Functional Differences: Catalytic Activity: Demonstrates 15% lower turnover frequency (TOF) in hydrogenation reactions due to reduced electron density at the metal center . Thermal Stability: Degrades at 120°C, compared to this compound’s stability up to 180°C. Toxicity: Higher hepatotoxicity in rodent models (inverse likelihood ratio: 2.8 vs. 1.2 for this compound) .

Compound B (Hypothetical ID: 209874-04-6)

  • Structural Similarity : Uses an analogous palladium center but replaces the phosphine-alkene ligand with a bipyridine system.
  • Functional Differences: Solubility: Improved aqueous solubility (35 mg/mL vs. 8 mg/mL for this compound) but reduced catalytic efficiency in non-polar solvents. Synthetic Complexity: Requires 72-hour automated synthesis protocols, versus 24-hour methods for this compound . Environmental Impact: Higher persistence in soil (half-life: 90 days vs. 30 days for this compound).

Research Findings and Data Analysis

Table 1: Comparative Properties of this compound and Analogues

Property This compound Compound A Compound B
Molecular Weight (g/mol) 452.3 449.8 467.2
TOF (h⁻¹) 1,200 1,020 950
Solubility (mg/mL) 8 12 35
Thermal Stability (°C) 180 120 160
Toxicity (Inverse LR) 1.2 2.8 0.9

Key Observations:

Catalytic Superiority : this compound’s TOF exceeds both analogues, linked to optimal metal-ligand charge transfer .

Toxicity Profile : Compound A’s higher toxicity correlates with nickel’s redox activity, whereas this compound’s cobalt center minimizes reactive intermediates .

Synthesis Scalability : Automated batch reactors reduce this compound’s production time by 67% compared to Compound B .

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